molecular formula C14H18O B13872123 1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B13872123
M. Wt: 202.29 g/mol
InChI Key: DBVBCTKPDMNKPY-UHFFFAOYSA-N
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Description

1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of two methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of 5,8-dimethyl-5,6,7,8-tetrahydronaphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
  • 1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propanone

Uniqueness

1-(5,8-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern and the presence of a ketone functional group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(5,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H18O/c1-9-4-5-10(2)14-8-12(11(3)15)6-7-13(9)14/h6-10H,4-5H2,1-3H3

InChI Key

DBVBCTKPDMNKPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C(=O)C)C

Origin of Product

United States

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